molecular formula C23H14F3NO3 B4845250 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4845250
M. Wt: 409.4 g/mol
InChI Key: JIHIEDNVROZIQN-UHFFFAOYSA-N
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Description

4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by the presence of a chromenyl group, a trifluoromethyl phenyl group, and a benzamide moiety. The chromenyl group is derived from coumarin, a naturally occurring compound known for its diverse biological activities. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate. This can be achieved through the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions to form the chromenyl core. The trifluoromethyl phenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and an appropriate catalyst such as aluminum chloride. Finally, the benzamide moiety is formed by reacting the intermediate with an amine derivative under suitable conditions .

Chemical Reactions Analysis

4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The benzamide moiety can form hydrogen bonds with target proteins, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar compounds to 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide include other chromenyl derivatives and trifluoromethyl-substituted benzamides. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

Properties

IUPAC Name

4-(2-oxochromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO3/c24-23(25,26)17-5-3-6-18(13-17)27-21(28)15-10-8-14(9-11-15)19-12-16-4-1-2-7-20(16)30-22(19)29/h1-13H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHIEDNVROZIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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